molecular formula C16H14BrClO3 B5048698 2,3-dimethylphenyl (4-bromo-2-chlorophenoxy)acetate

2,3-dimethylphenyl (4-bromo-2-chlorophenoxy)acetate

Cat. No.: B5048698
M. Wt: 369.6 g/mol
InChI Key: SVSXAWPFQOJXPN-UHFFFAOYSA-N
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Description

2,3-dimethylphenyl (4-bromo-2-chlorophenoxy)acetate is an organic compound with the molecular formula C16H14BrClO3 and a molecular weight of 369.64. This compound is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and an acetate group linked to a 4-bromo-2-chlorophenoxy moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylphenyl (4-bromo-2-chlorophenoxy)acetate typically involves the esterification of 2,3-dimethylphenol with 4-bromo-2-chlorophenoxyacetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethylphenyl (4-bromo-2-chlorophenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Amino or thiol-substituted derivatives.

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Alcohol derivatives.

Scientific Research Applications

2,3-dimethylphenyl (4-bromo-2-chlorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dimethylphenyl (4-bromo-2-chlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetate moiety can mimic natural substrates or inhibitors, modulating the activity of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethylphenyl (2-bromo-4-chlorophenoxy)acetate
  • 2,3-dimethylphenyl (4-bromo-2-fluorophenoxy)acetate
  • 2,3-dimethylphenyl (4-bromo-2-methylphenoxy)acetate

Uniqueness

2,3-dimethylphenyl (4-bromo-2-chlorophenoxy)acetate is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms provides distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2,3-dimethylphenyl) 2-(4-bromo-2-chlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClO3/c1-10-4-3-5-14(11(10)2)21-16(19)9-20-15-7-6-12(17)8-13(15)18/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSXAWPFQOJXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)COC2=C(C=C(C=C2)Br)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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